Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-
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Overview
Description
Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel- is a natural product found in Renealmia nicolaioides and Boesenbergia rotunda with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Chaudhari (2012) describes the synthesis of a related compound, focusing on its antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Chaudhari, 2012).
Synthesis of Biologically Active Derivatives : Research by Mzozoyana and van Heerden (2017) involved synthesizing derivatives of a similar compound, indicating its role in creating biologically active molecules (Mzozoyana & van Heerden, 2017).
Chemical Structure and Interaction Studies
Structural Analysis for Drug Development : Jones et al. (1979) conducted a study on the synthesis and antiestrogenic activity of a related compound, showcasing its application in drug development and hormone-related treatments (Jones et al., 1979).
Crystal Structure Analysis : Lakshminarayana et al. (2009) examined the crystal and molecular structure of a similar compound, contributing to a deeper understanding of its chemical properties (Lakshminarayana et al., 2009).
Pharmacological Applications
Anticancer Potential : Magalhães et al. (2013) investigated a related compound's role in inducing apoptosis in cancer cells, highlighting its potential in cancer therapy (Magalhães et al., 2013).
Synthesis for Imaging Agents in Parkinson's Disease : Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent in Parkinson's disease, demonstrating its application in neurodegenerative disease research (Wang et al., 2017).
Properties
Molecular Formula |
C26H30O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-[4-methyl-5-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |
InChI |
InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(24(20)18-8-6-5-7-9-18)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3 |
InChI Key |
CIQQYRZTKOGULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3O)OC)O |
Synonyms |
nicolaioidesin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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